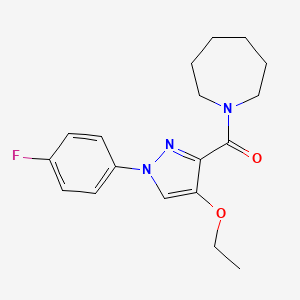

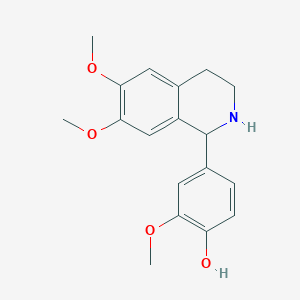

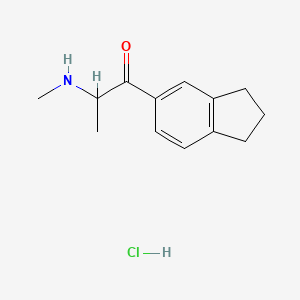

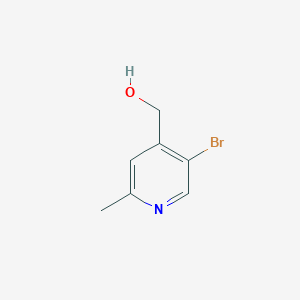

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide" is a complex organic molecule that appears to be related to a class of compounds that include furan and pyridazinone moieties. These compounds are of interest due to their potential biological activities, as seen in the preparation and study of similar molecules. For instance, N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides have been synthesized and shown to possess root growth-inhibitory activity, which suggests that the compound may also exhibit biological properties worth investigating .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from furan-containing carboxylates or esters. For example, the synthesis of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides involves the reaction of chloroacetyl chloride with N-substituted 2-amino-3-(furan-2-yl)propanamides, which are obtained through condensation and subsequent hydrolysis steps . Similarly, the synthesis of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-ones starts from methyl esters and involves regiospecific conversions, oxidations, and cyclization steps . These methods could potentially be adapted to synthesize the compound of interest by incorporating the appropriate indole moiety at the relevant step.

Molecular Structure Analysis

The molecular structure of the compound includes a furan ring, which is a five-membered oxygen-containing heterocycle, and a pyridazinone moiety, which is a six-membered ring containing two nitrogen atoms opposite each other. The presence of these heterocycles suggests that the compound may have interesting electronic properties and could participate in hydrogen bonding and other non-covalent interactions due to the heteroatoms present .

Chemical Reactions Analysis

Compounds with furan and pyridazinone rings can undergo various chemical reactions. For instance, the furan ring can participate in electrophilic aromatic substitution reactions, while the pyridazinone ring can be involved in nucleophilic substitution reactions. The presence of an indole moiety in the compound also opens up possibilities for reactions at the indole 2- or 3-position, which are typically more reactive due to the electron-rich nature of the indole ring .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide" are not provided, we can infer from related compounds that it may exhibit moderate solubility in organic solvents and could have a relatively high melting point due to the presence of multiple aromatic rings and amide linkages. The biological activity of similar compounds, such as root growth inhibition, suggests that this compound may also interact with biological systems in a significant way, potentially through enzyme inhibition or receptor binding .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

The compound N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide is a complex molecule that can be synthesized and used as a precursor for various derivatives. In related research, Youness Boukharsa et al. (2018) synthesized a series of novel 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives and evaluated their anti-inflammatory activity in vivo, showing good binding affinity with COX-2 and significant anti-inflammatory activity at certain doses. This study illustrates the potential of furan and pyridazinone derivatives in the development of anti-inflammatory drugs (Boukharsa et al., 2018).

Antimicrobial Activity

Wael S. I. Abou-Elmagd et al. (2015) explored the antimicrobial activities of indolyl-substituted 2(3H)-furanones and their derivatives against various bacteria and fungi. Their research highlights the potential of these compounds in antimicrobial applications, which could be relevant to the furan and indolyl moieties present in N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide (Abou-Elmagd et al., 2015).

Antiviral Activity

The antiviral potential of compounds containing furan and pyridazinone structures was investigated by A. Hashem et al. (2007), who synthesized a range of heterocyclic systems from 3-(1,3-diphenylpyrazol-4-yl-methylene)-5-aryl-2(3H)-furanones and assessed their activities against HAV and HSV-1 viruses. This study suggests the potential application of such compounds, including N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide, in antiviral therapies (Hashem et al., 2007).

Energetic Material Development

In the context of materials science, Yongxing Tang et al. (2015) focused on the synthesis and characterization of highly energetic 3,4-di(nitramino)furazan derivatives, exploring their potential as powerful explosives. While this research is more related to furazan than furan, it opens up possibilities for the exploration of furan derivatives, such as N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide, in the development of energetic materials (Tang et al., 2015).

Propiedades

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-(1H-indol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c26-20(9-7-15-14-23-17-5-2-1-4-16(15)17)22-11-12-25-21(27)10-8-18(24-25)19-6-3-13-28-19/h1-6,8,10,13-14,23H,7,9,11-12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXNILKEEYRBSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine](/img/structure/B3011865.png)

![Methyl 5-cyano-2-hydroxy-4-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B3011867.png)